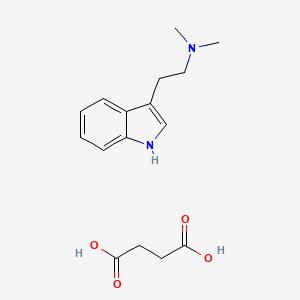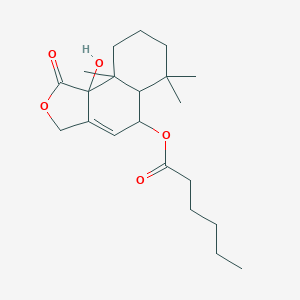
Nanangenine C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nanangenine C is a drimane sesquiterpenoid originally isolated from the fungus Aspergillus nanangensis . This compound is part of a family of seven new and three previously reported drimane sesquiterpenoids identified through chemical investigation of the fungus . This compound has shown significant biological activity, including antibacterial and cytotoxic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Nanangenine C is typically isolated from the fungal species Aspergillus nanangensis. The isolation process involves culturing the fungus, followed by extraction and purification using chromatographic techniques . Detailed spectroscopic analysis, including nuclear magnetic resonance and mass spectrometry, is used to elucidate the structure of the compound .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through laboratory-scale extraction from fungal cultures . Further research is needed to develop efficient synthetic routes for industrial production.
Chemical Reactions Analysis
Types of Reactions: Nanangenine C undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the molecule.
Reduction: This reaction can reduce the carbonyl groups to hydroxyl groups.
Substitution: This reaction can replace functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
Nanangenine C has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying sesquiterpenoid biosynthesis and chemical transformations.
Biology: Investigated for its antibacterial and antifungal properties.
Medicine: Studied for its cytotoxic effects against cancer cell lines.
Industry: Potential applications in developing new antimicrobial agents and pharmaceuticals.
Mechanism of Action
The mechanism of action of Nanangenine C involves its interaction with cellular targets, leading to various biological effects. The compound has been shown to inhibit bacterial growth by disrupting cell membrane integrity and interfering with essential metabolic pathways . In cancer cells, this compound induces apoptosis through the activation of caspases and the mitochondrial pathway.
Comparison with Similar Compounds
Nanangenine C is unique among drimane sesquiterpenoids due to its specific structural features and biological activities. Similar compounds include other drimane sesquiterpenoids such as:
- Nanangenine A
- Nanangenine B
- Nanangenine D
- Nanangenine E
- Nanangenine F
- Nanangenine G
These compounds share a common drimane skeleton but differ in their functional groups and biological activities . This compound stands out for its potent antibacterial and cytotoxic properties.
Properties
Molecular Formula |
C21H32O5 |
|---|---|
Molecular Weight |
364.5 g/mol |
IUPAC Name |
(9b-hydroxy-6,6,9a-trimethyl-1-oxo-3,5,5a,7,8,9-hexahydrobenzo[e][2]benzofuran-5-yl) hexanoate |
InChI |
InChI=1S/C21H32O5/c1-5-6-7-9-16(22)26-15-12-14-13-25-18(23)21(14,24)20(4)11-8-10-19(2,3)17(15)20/h12,15,17,24H,5-11,13H2,1-4H3 |
InChI Key |
ROECGAWNHRGIRN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)OC1C=C2COC(=O)C2(C3(C1C(CCC3)(C)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


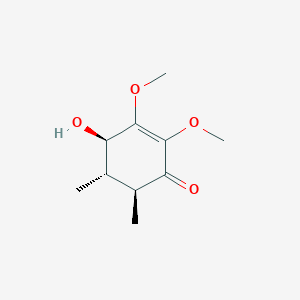
![7-[[2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10823436.png)
![3-[1-(4,5-Dihydro-1,3-thiazol-2-yl)azetidin-3-yl]sulfanyl-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboperoxoic acid;3-[1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-yl]sulfanyl-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B10823441.png)


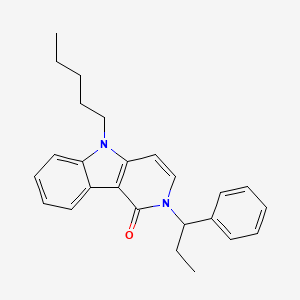
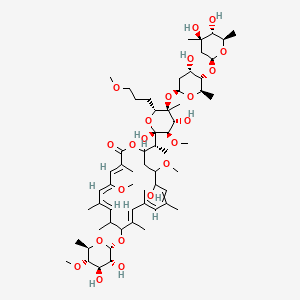
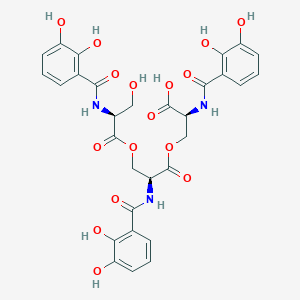
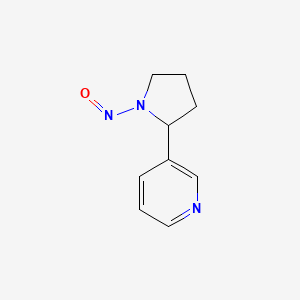
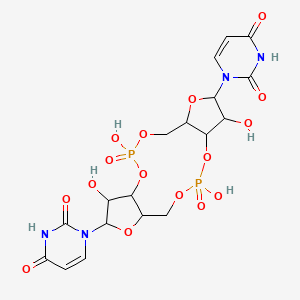
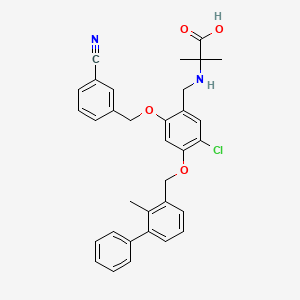
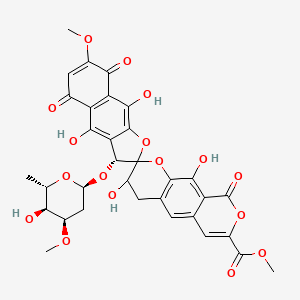
![7-Methoxy-9-methylfuro[2,3-b]-quinoline-4,5,8(9H)-trione](/img/structure/B10823508.png)
